Cas no 33884-52-5 (5,6-Dimethoxy-1-indanol)

5,6-Dimethoxy-1-indanol is a substituted indanol derivative characterized by the presence of two methoxy groups at the 5- and 6-positions of the indane ring. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals. Its rigid indane scaffold and methoxy substituents enhance its utility in stereoselective reactions and as a building block for bioactive molecules. The compound exhibits moderate solubility in polar organic solvents, facilitating its handling in laboratory settings. Its structural features make it suitable for applications in medicinal chemistry, where it may contribute to the development of CNS-active compounds or other therapeutic agents.
5,6-Dimethoxy-1-indanol structure
5,6-Dimethoxy-1-indanol structure
Product Name:5,6-Dimethoxy-1-indanol
CAS No:33884-52-5
MF:C11H14O3
MW:194.227063655853
CID:870644
PubChem ID:23082791
Update Time:2025-10-23

5,6-Dimethoxy-1-indanol Chemical and Physical Properties

Names and Identifiers

    • 5,6-dimethoxy-1-indanol
    • 5,6-Dimethoxy-1-indanol
    • Inchi: 1S/C11H14O3/c1-13-10-5-7-3-4-9(12)8(7)6-11(10)14-2/h5-6,9,12H,3-4H2,1-2H3
    • InChI Key: DHFSDYNUTZDAQC-UHFFFAOYSA-N
    • SMILES: OC1C2C=C(C(=CC=2CC1)OC)OC

Computed Properties

  • Exact Mass: 194.094294304g/mol
  • Monoisotopic Mass: 194.094294304g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 195
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.7
  • XLogP3: 1.4

5,6-Dimethoxy-1-indanol Pricemore >>

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Additional information on 5,6-Dimethoxy-1-indanol

Introduction to 5,6-Dimethoxy-1-indanol (CAS No. 33884-52-5)

5,6-Dimethoxy-1-indanol, with the chemical formula C₁₁H₁₄O₃ and CAS number 33884-52-5, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, characterized by its indole backbone and methoxy substituents, has garnered considerable attention due to its versatile structural framework and potential biological activities. The presence of hydroxyl and methoxy groups imparts unique reactivity, making it a valuable intermediate in the synthesis of more complex pharmacophores.

The indole scaffold is a cornerstone in medicinal chemistry, renowned for its prevalence in natural products and bioactive molecules. Compounds derived from indole have demonstrated efficacy across a spectrum of therapeutic areas, including oncology, neurology, and anti-inflammatory applications. 5,6-Dimethoxy-1-indanol stands out as a versatile precursor, facilitating the construction of heterocyclic structures that mimic key biological targets.

Recent advancements in computational chemistry have highlighted the compound's potential as a scaffold for drug discovery. Molecular modeling studies suggest that modifications around the 5,6-dimethoxy-1-indanol core can enhance binding affinity to protein receptors. This has spurred interest in its derivatives as candidates for small-molecule drugs.

In the realm of synthetic organic chemistry, 5,6-Dimethoxy-1-indanol serves as a crucial building block for constructing more intricate indole derivatives. Its reactivity allows for facile functionalization via oxidation, reduction, or alkylation strategies. These transformations are pivotal in generating libraries of compounds for high-throughput screening (HTS), enabling rapid identification of lead candidates.

One particularly noteworthy application lies in its role as a precursor for kinase inhibitors. Kinases are pivotal enzymes in cellular signaling pathways, and dysregulation of their activity is implicated in numerous diseases. Researchers have leveraged the structural features of 5,6-Dimethoxy-1-indanol to design molecules that selectively inhibit aberrant kinase activity. Preliminary studies indicate that certain derivatives exhibit promising inhibitory profiles against targets such as EGFR and JAK family kinases.

The compound's utility extends to the development of antimicrobial agents. The indole moiety is well-documented for its antimicrobial properties, and strategic modifications on 5,6-Dimethoxy-1-indanol have yielded promising candidates against resistant bacterial strains. This aligns with the growing global concern over antibiotic resistance, underscoring the importance of novel antimicrobial strategies.

Exploration into the pharmacokinetic properties of 5,6-Dimethoxy-1-indanol derivatives has revealed intriguing insights into their metabolic stability and bioavailability. Advanced mass spectrometry techniques have enabled detailed profiling of these compounds in vitro and ex vivo, providing critical data for optimizing drug-like properties.

The synthesis of 5,6-Dimethoxy-1-indanol itself presents an interesting challenge due to its structural complexity. Traditional synthetic routes often involve multi-step sequences involving cyclization and functional group interconversions. However, recent innovations in catalytic methods have streamlined these processes, improving yield and scalability.

The role of 5,6-Dimethoxy-1-indanol in material science is also emerging as a promising area of research. Its ability to form stable complexes with metal ions has led to investigations into its applications as a ligand in catalysis or as a component in functional materials such as organic semiconductors.

Ethical considerations are paramount when developing new pharmaceuticals derived from 5,6-Dimethoxy-1-indanol. Ensuring sustainable synthesis methods and equitable access to derived therapeutics are critical priorities for researchers engaged in this field.

The future direction of research on 5,6-Dimethoxy-1-indanol appears promising, with ongoing investigations into its role in modulating immune responses and its potential applications in neurodegenerative diseases. Collaborative efforts between academia and industry are likely to accelerate progress in translating these findings into clinical applications.

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